molecular formula C15H16N4O2S B2570714 N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 1197787-19-1

N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

Cat. No. B2570714
CAS RN: 1197787-19-1
M. Wt: 316.38
InChI Key: ILUROKHNJKGSGO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, commonly known as CCT251545, is a small molecule inhibitor that has shown promising results in scientific research. CCT251545 is a potent inhibitor of CDC-like kinases (CLKs), which are essential for the regulation of pre-mRNA splicing.

Mechanism of Action

CCT251545 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, which are essential for the regulation of pre-mRNA splicing. Pre-mRNA splicing is a critical process that removes introns and joins exons to produce the mature mRNA. N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide regulate the alternative splicing of pre-mRNA, which can lead to the production of different protein isoforms. The inhibition of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide by CCT251545 leads to the dysregulation of pre-mRNA splicing and the production of abnormal protein isoforms, ultimately leading to cell death.
Biochemical and Physiological Effects:
CCT251545 has been shown to induce cell death in cancer cells and improve cognitive function in animal models of neurodegenerative disorders. In addition, CCT251545 has been shown to inhibit the growth of tumor xenografts in mice. CCT251545 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

CCT251545 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, making it an attractive therapeutic target for various diseases. However, the complex synthesis method and high cost of CCT251545 limit its use in lab experiments. In addition, the off-target effects of CCT251545 are not well understood, which could limit its use in clinical applications.

Future Directions

Future research on CCT251545 should focus on understanding its off-target effects and identifying potential combination therapies that could enhance its efficacy. In addition, the development of more efficient and cost-effective synthesis methods for CCT251545 could increase its availability for scientific research. Finally, the identification of biomarkers that could predict the response to CCT251545 could improve patient selection for clinical trials.

Synthesis Methods

The synthesis of CCT251545 involves a multi-step process that includes the preparation of the thieno[3,2-d]pyrimidine intermediate, followed by the addition of the cyanocyclohexyl and acetamide groups. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of CCT251545 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CCT251545 has been extensively studied in scientific research as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide are overexpressed in many cancer types, and their inhibition by CCT251545 has been shown to induce cell death in cancer cells. In addition, CCT251545 has been shown to improve the cognitive function in animal models of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c16-9-15(5-2-1-3-6-15)18-12(20)8-19-10-17-11-4-7-22-13(11)14(19)21/h4,7,10H,1-3,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUROKHNJKGSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

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